

Technical Support Center: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B1367073

[Get Quote](#)

Welcome to the comprehensive technical support guide for **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** (CAS No: 4793-22-0). This resource is designed for researchers, medicinal chemists, and drug development professionals to facilitate the safe and effective handling, storage, and application of this versatile chemical intermediate. This guide provides in-depth technical information, troubleshooting advice for common experimental challenges, and answers to frequently asked questions, all grounded in scientific principles and practical laboratory experience.

Chemical and Physical Properties

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a polysubstituted aromatic compound with the molecular formula $C_7H_5ClFNO_4S$ and a molecular weight of 253.64 g/mol ^{[1][2]} Its unique structure, featuring a carboxylic acid, a sulfamoyl group, and halogen substituents, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including the diuretic Furosemide.^[3]

Property	Value	Source(s)
CAS Number	4793-22-0	[1][2]
Molecular Formula	C ₇ H ₅ ClFNO ₄ S	[1][2]
Molecular Weight	253.64 g/mol	[1][2]
Appearance	White to off-white or slightly yellow powder/crystals	[4]
Melting Point	245-248 °C (lit.)	[5]
Boiling Point (Predicted)	474.8 ± 55.0 °C at 760 mmHg	[6]
Density (Predicted)	1.7 ± 0.1 g/cm ³	[6]
pKa (Predicted)	2.30 ± 0.25	[5]

Initial Handling and Purity Assessment

Upon receiving a new batch of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**, a thorough inspection and preliminary purity assessment are crucial for the success of subsequent experiments.

Q: What should I look for when I receive a new container of this compound?

A: Visually inspect the container for an intact seal and any signs of damage. The compound should be a white to off-white or slightly yellow crystalline solid.[4] Any significant deviation in color, such as dark brown or black, may indicate decomposition or the presence of impurities. Check the supplier's Certificate of Analysis (CoA) for lot-specific information on purity, typically determined by HPLC, which should be in the range of 94-97% or higher.[4]

Q: How can I verify the identity and purity of the compound in my lab?

A: The identity of the compound can be confirmed using standard analytical techniques. While a publicly available, verified spectrum for this specific compound is not readily found, data for structurally similar compounds can be used for comparison.

- FT-IR Spectroscopy: Look for characteristic peaks corresponding to the functional groups present: O-H stretch of the carboxylic acid (broad, $\sim 2500\text{--}3300\text{ cm}^{-1}$), C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), N-H stretches of the sulfamoyl group ($\sim 3200\text{--}3400\text{ cm}^{-1}$), and S=O stretches of the sulfamoyl group (~ 1160 and $\sim 1350\text{ cm}^{-1}$).^{[7][8]}
- ^1H and ^{13}C NMR Spectroscopy: The aromatic region of the ^1H NMR spectrum will show two distinct singlets or doublets. The chemical shifts in the ^{13}C NMR spectrum will be characteristic of the substituted benzene ring.^[9]
- Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (253.64 g/mol).^[1]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**.

Q: What are the ideal storage conditions for this compound?

A: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.^[2] Some suppliers recommend storage at room temperature under an inert atmosphere and protected from light.^[5] Long-term storage in a desiccator is also advisable to prevent moisture absorption.

Q: Is this compound sensitive to light or moisture?

A: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store halogenated aromatic compounds, which can be light-sensitive, in amber vials or in the dark. The carboxylic acid and sulfamoyl groups can make the compound hygroscopic; therefore, protection from moisture is crucial to prevent potential hydrolysis and degradation.

Solution Preparation and Stability

Careful consideration of solvent choice and solution stability is critical for reproducible experimental results.

Q: What solvents can I use to dissolve **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid**?

A: The compound has limited solubility in many common organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5] For reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are often used, especially for amide coupling reactions where the compound is converted to a more soluble salt or activated intermediate in situ.[10]

Q: How stable is the compound once in solution?

A: Solutions of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** should ideally be prepared fresh for each experiment. The stability in solution can be affected by the solvent, pH, and exposure to light and temperature. In protic solvents, there is a risk of esterification or other reactions over time. In the presence of water, hydrolysis of the sulfamoyl group or other degradation pathways may occur, especially at elevated temperatures or non-neutral pH. It is recommended to store solutions for short periods at low temperatures (2-8 °C) and protected from light.

Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the use of **4-Chloro-2-fluoro-5-sulfamoylbenzoic acid** in synthetic applications, particularly in amide bond formation.

Amide Coupling Reactions

A primary application of this compound is in the synthesis of more complex molecules via amide bond formation at the carboxylic acid moiety.

Q: I am getting low yields in my amide coupling reaction. What could be the cause?

A: Low yields in amide coupling reactions with this substrate can be attributed to several factors:

- **Incomplete Activation of the Carboxylic Acid:** The electron-withdrawing effects of the fluorine, chlorine, and sulfamoyl groups can influence the reactivity of the carboxylic acid. Ensure you are using an appropriate and sufficient amount of a suitable coupling reagent (e.g., HATU, HBTU, EDC with an additive like HOBt).[10]
- **Steric Hindrance:** The substituents on the aromatic ring can create steric hindrance, slowing down the reaction. Extended reaction times or elevated temperatures may be necessary.

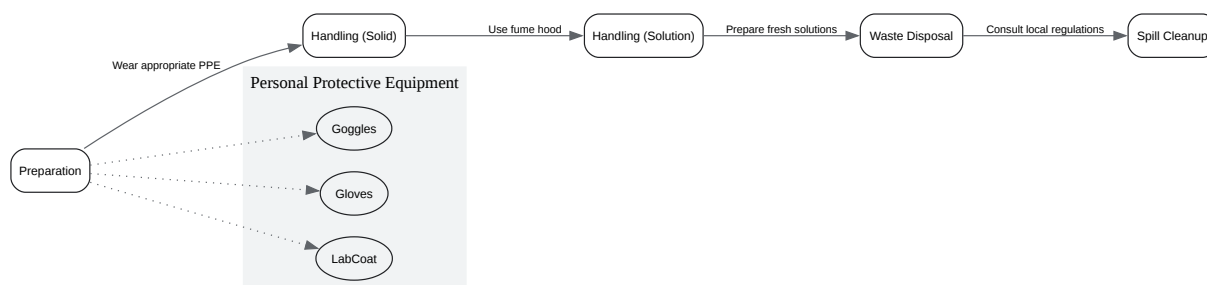
- **Side Reactions:** The sulfamoyl group could potentially react under certain conditions. Ensure the reaction conditions are selective for the carboxylic acid.
- **Poor Solubility:** The limited solubility of the starting material can lead to a heterogeneous reaction mixture and incomplete conversion. Try different solvent systems or add a co-solvent to improve solubility.

Q: I am observing unexpected byproducts in my reaction. What are they likely to be?

A: Potential side reactions include:

- **Reaction at the Sulfamoyl Group:** While less reactive than the carboxylic acid, the sulfamoyl nitrogen can undergo reactions under harsh conditions.
- **Hydrolysis of the Activated Ester:** If there is moisture in your reaction, the activated carboxylic acid intermediate can hydrolyze back to the starting material. Ensure all reagents and solvents are anhydrous.
- **Dimerization:** The activated carboxylic acid can potentially react with another molecule of the starting material.

Workflow for Troubleshooting Low Yield in Amide Coupling



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 4. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2 [amp.chemicalbook.com]
- 6. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | CAS#:4793-22-0 | Chemsrcc [chemsrc.com]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Amide Synthesis [fishersci.co.uk]
- To cite this document: BenchChem. [Technical Support Center: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367073#handling-and-storage-of-4-chloro-2-fluoro-5-sulfamoylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com